molecular formula C12H12N2O2S B15079817 (5E)-5-(2-ethoxybenzylidene)-2-thioxo-4-imidazolidinone

(5E)-5-(2-ethoxybenzylidene)-2-thioxo-4-imidazolidinone

Cat. No.: B15079817
M. Wt: 248.30 g/mol
InChI Key: VYXUVUXUCMEILA-VQHVLOKHSA-N
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Description

(5E)-5-(2-ethoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylidene group attached to an imidazolidinone ring, with an ethoxy substituent on the benzene ring and a thioxo group on the imidazolidinone ring. Its distinct structure makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-ethoxybenzylidene)-2-thioxo-4-imidazolidinone typically involves the condensation of 2-ethoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the imidazolidinone ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reactant concentrations, reaction time, and purification methods, is crucial to ensure high efficiency and cost-effectiveness. Common purification techniques include recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-ethoxybenzylidene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding ethoxybenzyl derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethoxybenzyl derivatives.

    Substitution: Various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(2-ethoxybenzylidene)-2-thioxo-4-imidazolidinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone
  • (5E)-5-(3-ethoxybenzylidene)-2-thioxo-4-imidazolidinone
  • (5E)-5-(2-methoxybenzylidene)-2-thioxo-4-imidazolidinone

Uniqueness

(5E)-5-(2-ethoxybenzylidene)-2-thioxo-4-imidazolidinone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in its interactions with other molecules and its overall properties compared to similar compounds.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H12N2O2S/c1-2-16-10-6-4-3-5-8(10)7-9-11(15)14-12(17)13-9/h3-7H,2H2,1H3,(H2,13,14,15,17)/b9-7+

InChI Key

VYXUVUXUCMEILA-VQHVLOKHSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)NC(=S)N2

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)NC(=S)N2

Origin of Product

United States

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